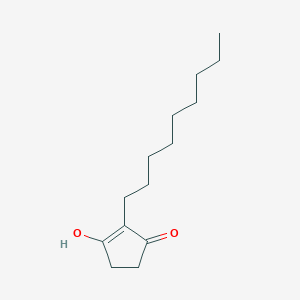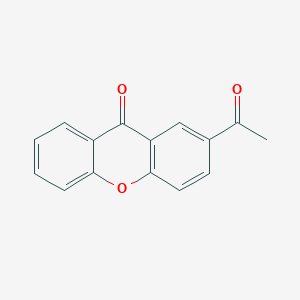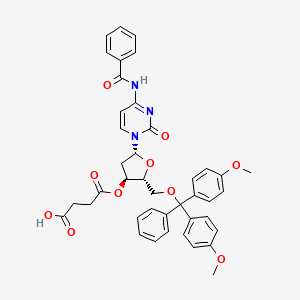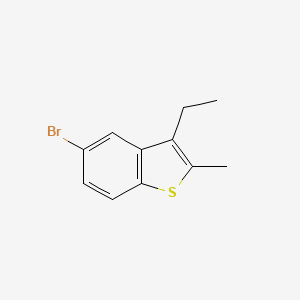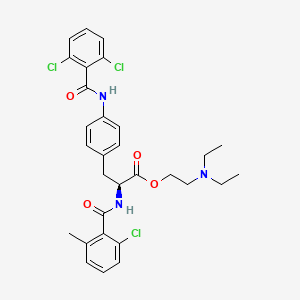
4-(4-Chlorophenyl)-1-butene
Vue d'ensemble
Description
“4-(4-Chlorophenyl)-1-butene” is likely a compound that contains a butene (4-carbon alkene) group attached to a 4-chlorophenyl group. The presence of the alkene group suggests that it might participate in reactions typical of alkenes, such as addition reactions. The chlorophenyl group is a common motif in many biologically active compounds, suggesting potential applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “4-(4-Chlorophenyl)-1-butene” would consist of a butene (an alkene with 4 carbons) attached to a 4-chlorophenyl group. The presence of the alkene could introduce geometric isomerism (cis/trans or E/Z isomerism) into the molecule .Chemical Reactions Analysis
As an alkene, “4-(4-Chlorophenyl)-1-butene” could potentially undergo addition reactions typical of alkenes, such as halogenation, hydrohalogenation, hydration, and hydrogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Chlorophenyl)-1-butene” would depend on its exact structure, including the configuration of the alkene group. As an organic compound, it would likely be insoluble in water but soluble in organic solvents .Applications De Recherche Scientifique
- Scientific Field : Organic Chemistry
- Application Summary : 4-Chlorophenyl phosphorodichloridate is used as a phosphorylation agent .
- Methods of Application : The specific methods of application are not provided, but it is noted that the compound reacts with water and is moisture sensitive .
- Results or Outcomes : This compound is used in the preparation of antimicrobial agents, antioxidant agents, antitumor agents, and nucleotide anti-viral prodrugs .
- Scientific Field : Organic Synthesis
- Application Summary : 4-Chlorophenyl hydrazine serves as a vital reagent in organic synthesis .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : This compound contributes notably to the creation of heterocyclic compounds and plays a crucial role in exploring the mechanisms of various drugs and examining the effects of diverse compounds .
Phosphorylation Agent
Reagent in Organic Synthesis
- Scientific Field : Polymer Chemistry
- Application Summary : Bis(4-chlorophenyl)sulfone is used in the production of polysulfones, a family of high-performance thermoplastics known for their toughness and stability at high temperatures .
- Methods of Application : Polysulfones are prepared by a polycondensation reaction of diphenoxide and bis(4-chlorophenyl)sulfone .
- Results or Outcomes : Polysulfones are used in various applications due to their outstanding resistance to heat and oxidation, hydrolysis resistance to aqueous and alkaline media, and good electrical properties .
- Scientific Field : Organic Chemistry
- Application Summary : 4-Chlorophenol, which can be prepared by chlorination of phenol, was once produced on a large scale as a precursor to hydroquinone .
- Methods of Application : The preparation involves chlorination of phenol, preferably in polar solvents, which tends to yield the 4-chloro derivative .
- Results or Outcomes : Hydroquinone is a useful compound in various applications, including photography, manufacturing of rubber, and as a reducing agent .
- Scientific Field : Medicinal Chemistry
- Application Summary : Compounds containing a 4-chlorophenyl group, such as 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol, have shown significant anti-inflammatory activity .
- Methods of Application : The specific methods of synthesis and application are not provided in the source .
- Results or Outcomes : The tested compounds showed 87.4% and 88.2% inflammation inhibition using paw edema, and 78.5% and 76.6% inhibition of acetic acid-induced writhings .
Polysulfone Production
Precursor to Hydroquinone
Anti-Inflammatory Drug Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : 4-Chlorophenyl phenyl ether is a type of ether and aryl halide .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : This compound is combustible and oxidizes readily in air to form unstable peroxides that may explode spontaneously .
- Scientific Field : Organic Chemistry
- Application Summary : 4-Chlorophenol, which can be prepared by chlorination of phenol, is a classic precursor, upon reaction with phthalic anhydride, to quinizarin .
- Methods of Application : The commercial dye quinizarin is produced by the reaction of phthalic anhydride and 4-chlorophenol followed by hydrolysis of the chloride .
- Results or Outcomes : Quinizarin is a commercial dye .
- Scientific Field : Medicinal Chemistry
- Application Summary : Clofibrate, a drug for controlling the high cholesterol and triacylglyceride level in the blood, is derived from 4-chlorophenol .
- Methods of Application : The specific methods of synthesis and application are not provided in the source .
- Results or Outcomes : Clofibrate is used for controlling the high cholesterol and triacylglyceride level in the blood .
Ethers and Aryl Halides
Precursor to Quinizarin
Drug Synthesis
Orientations Futures
The potential applications of “4-(4-Chlorophenyl)-1-butene” would depend on its biological activity, which is currently unknown. Future research could involve testing its activity against various biological targets, studying its pharmacokinetics and toxicity, and potentially developing it into a therapeutic agent .
Propriétés
IUPAC Name |
1-but-3-enyl-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl/c1-2-3-4-9-5-7-10(11)8-6-9/h2,5-8H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJQWMSGSABUFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453368 | |
| Record name | 4-(4-Chlorophenyl)-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-1-butene | |
CAS RN |
3047-24-3 | |
| Record name | 1-(3-Buten-1-yl)-4-chlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3047-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chlorophenyl)-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1-(3-buten-1-yl)-4-chloro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



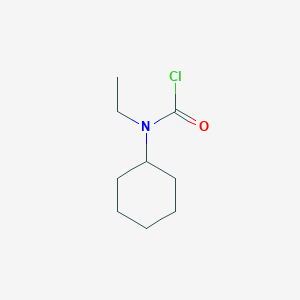
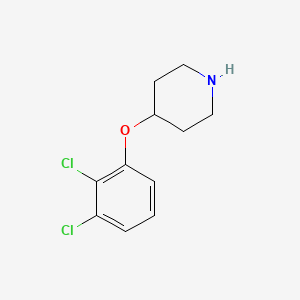
![3,4-Di(furan-2-yl)-1-(pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B1625275.png)

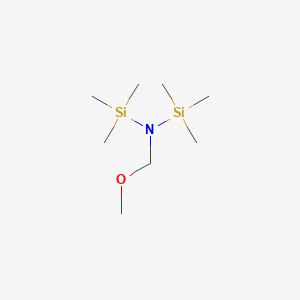
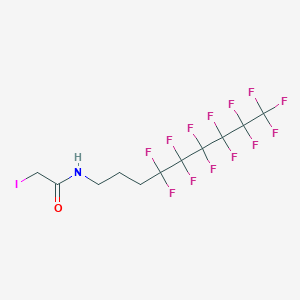
![2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzoxazole](/img/structure/B1625283.png)
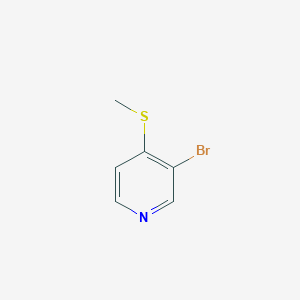
![6-Chloro-imidazo[1,2-B]pyridazine-3-methanamine](/img/structure/B1625286.png)
